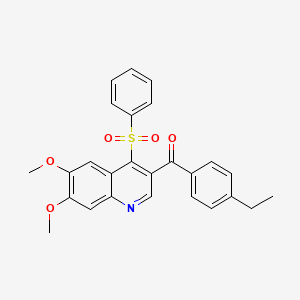

4-(benzenesulfonyl)-3-(4-ethylbenzoyl)-6,7-dimethoxyquinoline

Description

This quinoline derivative features a 6,7-dimethoxyquinoline core substituted at positions 3 and 4 with a 4-ethylbenzoyl group and a benzenesulfonyl group, respectively. The benzenesulfonyl group (electron-withdrawing) and 4-ethylbenzoyl group (bulky lipophilic substituent) synergistically influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

[4-(benzenesulfonyl)-6,7-dimethoxyquinolin-3-yl]-(4-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO5S/c1-4-17-10-12-18(13-11-17)25(28)21-16-27-22-15-24(32-3)23(31-2)14-20(22)26(21)33(29,30)19-8-6-5-7-9-19/h5-16H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPQJKFVSMMHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-3-(4-ethylbenzoyl)-6,7-dimethoxyquinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the methoxy groups can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The phenylsulfonyl group is usually introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride. Finally, the ethylphenyl methanone moiety is attached through Friedel-Crafts acylation reactions using ethylbenzene and an appropriate acylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-3-(4-ethylbenzoyl)-6,7-dimethoxyquinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium ethoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

4-(benzenesulfonyl)-3-(4-ethylbenzoyl)-6,7-dimethoxyquinoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-3-(4-ethylbenzoyl)-6,7-dimethoxyquinoline involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the phenylsulfonyl group can inhibit certain enzymes, further contributing to its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 4

4-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxyquinoline (C769-0752)

- Structure : Azepane ring replaces benzenesulfonyl; 4-chlorobenzenesulfonyl at position 3.

- Molecular Weight : 460.98 g/mol vs. ~500 g/mol (estimated for the target compound).

- The 4-chloro substituent on the sulfonyl group may increase electrophilicity .

3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline (BB07239)

- Structure : Benzylpiperazine at position 4; benzenesulfonyl at position 3.

- Molecular Weight : 503.61 g/mol.

- This may alter pharmacokinetics (e.g., tissue penetration or metabolic stability) .

Substituent Variations at Position 3

4-(4-(Benzyloxy)phenoxy)-6,7-dimethoxyquinoline (CAS 516526-36-6)

6,7-Dimethoxyquinoline Derivatives with 4-Aminopiperidine (Antitumor Agents)

- Structure: 4-Aminopiperidine at position 4; variable groups at position 3.

- Key Findings : Derivatives with 1-isopropylpiperidin-4-amine showed IC50 values of 1.2–3.8 μM against cancer cell lines. The amine group facilitates hydrogen bonding with biological targets, a feature absent in the target compound’s ethylbenzoyl group .

Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Estimated) | Solubility Profile |

|---|---|---|---|---|

| Target Compound | ~500 | 4-Benzenesulfonyl, 3-(4-ethylbenzoyl) | ~3.5 | Low aqueous solubility |

| C769-0752 | 460.98 | 4-Azepan-1-yl, 3-(4-Cl-benzenesulfonyl) | ~2.8 | Moderate (amine enhances) |

| BB07239 | 503.61 | 4-Benzylpiperazine, 3-benzenesulfonyl | ~4.0 | Low (bulky benzyl group) |

| CAS 516526-36-6 | ~420 | 4-Phenoxy-benzyloxy | ~3.2 | Moderate (polar phenoxy) |

Biological Activity

The compound 4-(benzenesulfonyl)-3-(4-ethylbenzoyl)-6,7-dimethoxyquinoline is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities. This article provides an in-depth examination of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the quinoline core followed by the introduction of the benzenesulfonyl and ethylbenzoyl groups. The detailed synthetic pathway can be summarized as follows:

- Formation of Quinoline Skeleton : The initial step involves the condensation of appropriate precursors to form the quinoline structure.

- Sulfonation : The introduction of the benzenesulfonyl group is achieved through electrophilic aromatic substitution.

- Benzoylation : The 4-ethylbenzoyl moiety is added using acylation techniques.

Anticancer Properties

Research has indicated that quinoline derivatives exhibit significant anticancer properties. For example, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

- Case Study : A study evaluating related quinoline compounds demonstrated that they effectively inhibited the growth of breast cancer cells (MCF-7) through apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Quinoline derivatives have also been reported to possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Research Findings : In vitro studies have shown that similar compounds exhibit broad-spectrum antimicrobial activity, making them potential candidates for developing new antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many quinoline derivatives act as enzyme inhibitors, particularly in pathways involved in cancer proliferation.

- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Quinoline derivatives may induce oxidative stress in cells, leading to apoptosis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the therapeutic potential of this compound:

- Absorption and Distribution : Studies indicate that quinoline derivatives are generally well absorbed with good bioavailability.

- Metabolism : These compounds are metabolized primarily in the liver, with various metabolites contributing to their overall activity.

- Toxicity Profile : Preliminary toxicity assessments suggest a favorable safety profile; however, comprehensive toxicological studies are required to establish safety for clinical use.

Future Directions

Further research is necessary to explore the full potential of this compound in therapeutic applications. Areas for future investigation include:

- In vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.

- Mechanistic Studies : Detailed investigations into specific molecular targets and pathways affected by this compound.

- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic effectiveness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.